molecular formula C19H16ClN3O2S2 B2553911 1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one CAS No. 683780-17-8

1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one

Cat. No. B2553911
CAS RN: 683780-17-8
M. Wt: 417.93
InChI Key: AIHNAHGBUNNRHP-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one is a chemical compound with potential applications in scientific research. It is a member of the azepanone family of compounds, which have been shown to have a variety of biological activities.

Scientific Research Applications

Amplifiers of Phleomycin

Research by Brown et al. (1982) discusses thienyl- and thiazolyl-pyrimidines with strongly basic side chains, focusing on their activities as amplifiers of phleomycin. While not directly related to the specified compound, this study highlights the potential of thienopyrimidine derivatives in enhancing the effects of chemotherapeutic agents (Brown, Cowden, & Strekowski, 1982).

Antioxidant, Antimicrobial, and Antitubercular Activities

Chandrashekaraiah et al. (2014) synthesized pyrimidine-azitidinone analogues, including those with thienopyrimidine structures, and evaluated their antioxidant, in vitro antimicrobial, and antitubercular activities. This suggests that compounds with a thienopyrimidine core could have significant biological activities and potential applications in developing new antibacterial and antituberculosis drugs (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Herbicidal Activities

A study by Wang et al. (2006) on novel tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones, which share a similar structural motif with thienopyrimidines, demonstrated moderate herbicidal activity against rape and barnyard grass. This indicates the potential use of such compounds in agricultural applications to control weed growth (Wang, Liu, Zhu, Zou, Hu, & Yang, 2006).

Antiproliferative Evaluation

Atapour-Mashhad et al. (2017) synthesized pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives and evaluated their antiproliferative activity. This work underscores the potential of thienopyrimidine derivatives in cancer research, particularly in identifying new compounds that could inhibit the proliferation of cancer cells (Atapour-Mashhad, Soukhtanloo, Massoudi, Shiri, Parizadeh, & Bakavoli, 2017).

Antimicrobial and Anti-inflammatory Agents

Research by Tolba et al. (2018) on thieno[2,3-d]pyrimidine derivatives showed remarkable activity against fungi, bacteria, and inflammation, highlighting the potential of thienopyrimidine compounds as antimicrobial and anti-inflammatory agents (Tolba, El‐Dean, Ahmed, & Hassanien, 2018).

properties

IUPAC Name

1-(4-chlorobenzoyl)-3-thieno[2,3-d]pyrimidin-4-ylsulfanylazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S2/c20-13-6-4-12(5-7-13)18(24)23-9-2-1-3-15(19(23)25)27-17-14-8-10-26-16(14)21-11-22-17/h4-8,10-11,15H,1-3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHNAHGBUNNRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C(C1)SC2=NC=NC3=C2C=CS3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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